molecular formula C18H18N4O6 B2861853 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide CAS No. 476356-83-9

2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide

Cat. No.: B2861853
CAS No.: 476356-83-9
M. Wt: 386.364
InChI Key: PGQNGLAGHGVUIU-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its structure includes multiple pyrrolidinone groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with an amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This interaction is often mediated by the pyrrolidinone groups, which can act as electrophiles in the presence of nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2h-pyrrol-1(5h)-yl)propanamido)ethoxy)ethoxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2h-pyrrol-1(5h)-yl)propanamido)ethoxy)ethoxy)propanoate

Uniqueness

What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c23-13(9-21-15(25)4-5-16(21)26)19-11-2-1-3-12(8-11)20-14(24)10-22-17(27)6-7-18(22)28/h1-3,8H,4-7,9-10H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQNGLAGHGVUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC(=CC=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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